9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
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Biological Activity
The compound 9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-21-5) is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
The molecular formula of the compound is C19H14ClN3OS with a molecular weight of 367.9 g/mol. The structure contains a pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 899746-21-5 |
Molecular Formula | C19H14ClN3OS |
Molecular Weight | 367.9 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Antimicrobial Properties
Research indicates that compounds with pyrazoline and thiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of pyrazoline have shown efficacy against various bacterial strains by inhibiting bacterial growth and biofilm formation. The compound may exhibit similar properties due to its structural features that allow for interaction with microbial enzymes and cell membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoline derivatives has been extensively documented. For example, certain analogues have demonstrated IC50 values in the low micromolar range against cyclooxygenase (COX) enzymes. The structural modifications at specific positions on the pyrazoline ring influence their potency as COX inhibitors. The presence of electron-withdrawing groups has been linked to increased anti-inflammatory activity, suggesting that the chlorinated pyridine and thiophene moieties in this compound could enhance its therapeutic profile .
Antitumor and Antiviral Activities
Compounds similar to this compound have also been evaluated for antitumor activity. Studies have shown that modifications to the pyrazoline structure can lead to significant inhibition of tumor cell proliferation. Additionally, some derivatives have been investigated for their antiviral properties against HIV and other viruses, indicating a broad spectrum of potential applications in treating infectious diseases .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the biological activity of pyrazoline derivatives is highly dependent on the substitution pattern around the core structure. Key findings include:
- Electron-Withdrawing Groups : The presence of groups such as -CF3 or -Cl enhances enzyme inhibition.
- Positioning of Substituents : Variations at the N-1 and C-3 positions significantly affect the pharmacological profile.
For instance, compounds with a trifluoromethyl group at specific positions showed enhanced inhibitory activities against α-glucosidase and urease enzymes compared to standard drugs like acarbose .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pyrazoline Derivatives : A series of novel pyrazoline derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent analogues exhibited IC50 values significantly lower than those of existing therapies .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazoline-based compounds could reduce inflammation markers in animal models comparable to established anti-inflammatory drugs like diclofenac .
Properties
IUPAC Name |
9-chloro-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFHGNARAIBYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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